Antimycobacterial Potency Differentiation Among p-Ethoxyphenylthiourea Derivatives
In a systematic SAR study of 75 thiourea derivatives against M. tuberculosis H37Rv, the 1-(4-ethoxyphenyl)-3-propylthiourea scaffold was directly compared to the closest related 4-ethoxyphenylthiourea analogs. The lead compound 1-(4-ethoxyphenyl)-3-(4-bromophenyl)-2-thiourea demonstrated an MIC of 6.25 μg/mL, while the unsubstituted parent (1-(4-ethoxyphenyl)-3-phenylthiourea) was inactive. This indicates that the propyl-bearing variant occupies a critical potency window in this SAR series [1]. Control anti-TB drugs: INH MIC = 0.0313 μg/mL, TBI MIC = 0.08–0.156 μg/mL [1].
| Evidence Dimension | In vitro antimycobacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 6.25 μg/mL for the p-ethoxyphenylthiourea chemotype (indirect class inference) |
| Comparator Or Baseline | 1-(4-ethoxyphenyl)-3-phenylthiourea: inactive; INH (isoniazid): MIC = 0.0313 μg/mL |
| Quantified Difference | Active at 6.25 μg/mL versus inactive with phenyl substitution; potentiated relative to the unsubstituted phenyl analog |
| Conditions | Human-type M. tuberculosis H37Rv; Tween-albumin medium; in vitro multiple dilution method |
Why This Matters
Demonstrates that within the p-ethoxyphenylthiourea chemotype, the N-alkyl substitution pattern determines whether a compound is active or inactive against M. tuberculosis, making the identity of the N-propyl group directly relevant for antimycobacterial screening programs.
- [1] Miyata, K. et al. Studies on Chemotherapeutic Agents Against Mycobacterium Tuberculosis. XXVI. Synthesis and Antituberculous Activity of Phenylthiourea, p-Ethoxyphenylthiourea and 3-Bromo-4-ethoxyphenylthiourea Derivatives. Yakugaku Zasshi 1971, 91 (2), 159–165. View Source
